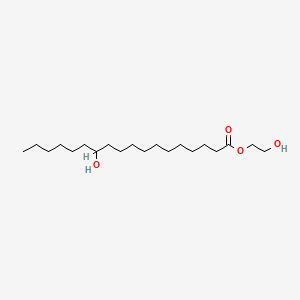
2-Hydroxyethyl 12-hydroxyoctadecanoate
Overview
Description
Solutol HS 15 is a polymer.
Scientific Research Applications
Monolayer Studies
Studies have focused on the monolayer properties of chiral and racemic 12-hydroxyoctadecanoic acids, which share similarities with 2-Hydroxyethyl 12-hydroxyoctadecanoate. These studies reveal interesting phase transitions in the monolayer states and provide insights into intermolecular hydrogen bonding and molecular orientation at interfaces (Tachibana, Yoshizumi, & Hori, 1979).
Nanoscale Transitions in Molecular Gels
Research has demonstrated that 12-Hydroxyoctadecanoic acid molecular gels can form self-assembled fibrillar networks (SAFiNs) in organic solvents, indicating potential applications in nanoscale material science and engineering (Wu, Gao, Emge, & Rogers, 2013).
Crystal Structure Analysis
The crystal structure of similar compounds, such as 12-D-Hydroxyoctadecanoic acid methyl ester, has been extensively analyzed. These studies are crucial for understanding the molecular arrangement and potential applications in material science and crystallography (Lundén, 1976).
Light Scattering Studies
The gel state of 12-hydroxyoctadecanoic acid-benzene mixtures has been studied using light scattering techniques. This research offers insights into the structural properties of gels, which could be relevant for various industrial and scientific applications (Ito, Yudasaka, & Fujiyama, 1981).
Biotransformation Studies
Investigations into the biotransformation of 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide by Bacillus cereus 50 have been conducted. Such studies are significant for understanding microbial interactions with organic compounds, which can have implications in biotechnology and pharmaceuticals (Huang et al., 1997).
Lyotropic Mesophases in Jellies
Research on the lyotropic mesophases of 12-Hydroxyoctadecanoic Acid in jelly and solid states has revealed new types of structures in gels, contributing to the field of material science and the study of supramolecular structures (Tachibana, Mori, & Hori, 1980).
Organogels from Derivatives
A study on organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid has explored the properties of low molecular-mass organogelators (LMOGs). This research is vital for the development of new materials with potential applications in various industries (Mallia, George, Blair, & Weiss, 2009).
properties
IUPAC Name |
2-hydroxyethyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKUCNQGESRUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61909-81-7 | |
| Record name | Polyethylene glycol 12-hydroxystearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61909-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90909336 | |
| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 12-hydroxyoctadecanoate | |
CAS RN |
6284-41-9, 105109-85-1 | |
| Record name | NSC7395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone hydrochloride(1:1)](/img/structure/B1209344.png)


![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)







